5-(Azidomethyl)oxolan-2-one
Overview
Description
5-(Azidomethyl)oxolan-2-one is an organic compound with the molecular formula C5H7N3O2 It is characterized by the presence of an azido group (-N3) attached to a methylene group, which is further connected to an oxolan-2-one ring
Mechanism of Action
Target of Action
Azido compounds, in general, are known to be highly reactive and can interact with various biological targets, including dna .
Mode of Action
Azido compounds are known for their reactivity towards dna, potentially leading to mutagenic effects .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (14112800) and LogP (045506), suggest that it may have reasonable bioavailability .
Result of Action
Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans due to their potential mutagenic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(Azidomethyl)oxolan-2-one are not fully understood due to the limited available research. Azide groups, like the one present in this compound, are known to be highly reactive and can participate in various biochemical reactions . They can interact with a variety of enzymes, proteins, and other biomolecules, often forming covalent bonds through click chemistry reactions .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Azide-containing compounds are known to have various effects on cells. For instance, azide-modified nucleosides have been used for RNA and DNA functionalization . The azide group can react with alkynes present in biomolecules, leading to changes in cellular processes .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-studied. Azide groups are known to participate in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways involving this compound are not known. Azide-containing compounds can participate in various metabolic pathways, often acting as inhibitors or activators of enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Azide-containing compounds can be transported and distributed within cells through various mechanisms .
Subcellular Localization
The subcellular localization of this compound is not known. Azide-containing compounds can be localized in various subcellular compartments, depending on their chemical properties and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)oxolan-2-one typically involves the reaction of a suitable precursor with sodium azide. One common method starts with the precursor 4-pentenoic acid, which undergoes a series of reactions including halogenation and subsequent azidation to introduce the azido group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor is reacted with sodium azide under controlled conditions. The process may include steps such as purification through distillation or recrystallization to achieve the required quality standards for further applications .
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)oxolan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Catalysts: Such as copper(I) catalysts for cycloaddition reactions.
Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
5-(Azidomethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of azido-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2H-Tetrazole,5-[4′-(azidomethyl)[1,1′-biphenyl]-2-yl]: Another azido-containing compound with similar reactivity.
Azidomethyl oxirane: Shares the azido group but has a different ring structure.
Uniqueness
5-(Azidomethyl)oxolan-2-one is unique due to its specific ring structure combined with the azido group, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and pharmaceuticals .
Properties
IUPAC Name |
5-(azidomethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWNFHYZLDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540150 | |
Record name | 5-(Azidomethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179532-81-1 | |
Record name | 5-(Azidomethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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